Cas no 86259-87-2 (BnO-PEG4-OH)

BnO-PEG4-OH structure
BnO-PEG4-OH structure
Produktname:BnO-PEG4-OH
CAS-Nr.:86259-87-2
MF:C15H24O5
MW:284.348065376282
MDL:MFCD06797175
CID:60963
PubChem ID:11076957

BnO-PEG4-OH Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ol
    • Tetraethylene Glycol Monobenzyl Ether
    • 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol
    • 2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
    • Benzyl-PEG4-alcohol
    • BnO-PEG4-OH
    • Bn-PEG4-OH
    • BIPG1186
    • Tetraethyleneglykolmonobenzyl ether
    • QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • Tetraethylene glycol monobenzylether
    • STL556243
    • ZB0910
    • BBL102
    • 13-Phenyl-3,6,9,12-tetraoxatridecan-1-ol (ACI)
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl- (9CI)
    • Benzyl-PEG4-Hydroxy
    • SCHEMBL606659
    • AKOS015839480
    • BP-22232
    • DTXSID10454414
    • MFCD06797175
    • TetraethyleneGlycolMonobenzylEther
    • EN300-305336
    • CS-W020968
    • FS-6033
    • SY054175
    • Benzyl-PEG4-OH
    • C15H24O5
    • BBL102441
    • HY-W040228
    • T1997
    • DA-68069
    • s10771
    • 86259-87-2
    • 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-
    • MDL: MFCD06797175
    • Inchi: 1S/C15H24O5/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2
    • InChI-Schlüssel: QDPIVUQXPXUNLN-UHFFFAOYSA-N
    • Lächelt: OCCOCCOCCOCCOCC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 284.16200
  • Monoisotopenmasse: 284.16237386g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 13
  • Komplexität: 195
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 57.2
  • XLogP3: 0.4

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.0930(lit.)
  • Siedepunkt: 398.714℃/760mmHg
  • Flammpunkt: 398.714 °C at 760 mmHg
  • Brechungsindex: 1.4980 to 1.5020
  • PSA: 57.15000
  • LogP: 1.24530
  • Löslichkeit: Nicht bestimmt

BnO-PEG4-OH Sicherheitsinformationen

BnO-PEG4-OH Zolldaten

  • HS-CODE:2909499000
  • Zolldaten:

    China Zollkodex:

    2909499000

    Übersicht:

    290949000 Andere Etheralkohole und ihre Halogenierung\Sulfonierung\Nitrosative oder nitrosative Derivate. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290949000. Etheralkohole und ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:5.5%. General tariff:30.0%

BnO-PEG4-OH Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-305336-0.1g
1-phenyl-2,5,8,11-tetraoxatridecan-13-ol
86259-87-2 95.0%
0.1g
$19.0 2025-03-19
Chemenu
CM339723-100g
BnO-PEG4-OH
86259-87-2 95%+
100g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045051-100g
BnO-PEG4-OH
86259-87-2 98%
100g
¥1052.00 2024-04-28
abcr
AB250564-1 g
Tetraethylene glycol monobenzyl ether, 95% ; .
86259-87-2 95%
1g
€75.90 2023-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1997-5G
Tetraethylene Glycol Monobenzyl Ether
86259-87-2 >95.0%(GC)
5g
¥290.00 2024-04-15
eNovation Chemicals LLC
D630819-5g
2-[2-[2-[2-(BENZYLOXY)ETHOXY]ETHOXY]ETHOXY]ETHANOL
86259-87-2 95%
5g
$1500 2024-06-05
XI AN KANG FU NUO Biotechnology Co., Ltd.
BHB-29-1g
Benzyl-PEG5-alcohol
86259-87-2 95.00%
1g
¥210.0 2021-09-26
TRC
T303773-100mg
Tetraethylene Glycol Monobenzyl Ether
86259-87-2
100mg
$ 60.00 2022-06-02
MedChemExpress
HY-W040228-100mg
BnO-PEG4-OH
86259-87-2 ≥95.0%
100mg
¥200 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T24630-500g
BnO-PEG4-OH
86259-87-2 95%
500g
¥3573.0 2023-09-06

BnO-PEG4-OH Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Referenz
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water
1.2 -
Referenz
Simplified synthesis of oligoethylene glycols
Zada, Anat; et al, Journal of Surfactants and Detergents, 2001, 4(2), 163-166

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Referenz
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
2.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C; 10 min, 0 °C; 10 min, 20 °C
1.2 20 °C; 20 h, 20 °C
1.3 Reagents: Water ;  0 °C
Referenz
Propargylamine-isothiocyanate reaction: efficient conjugation chemistry in aqueous media
Viart, H. M.-F.; et al, Chemical Communications (Cambridge, 2014, 50(58), 7800-7802

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C; 0 °C → rt
1.2 24 h, 40 °C
1.3 Solvents: Water
Referenz
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
1.2 -
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Referenz
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Referenz
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Referenz
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid
2.1 Reagents: Sodium hydride ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran
2.2 -
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Referenz
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 overnight, rt
1.3 Solvents: Water ;  rt
Referenz
The design and synthesis of highly branched and spherically symmetric fluorinated macrocyclic chelators
Jiang, Zhong-Xing; et al, Synthesis, 2008, (2), 215-220

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol
Referenz
Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward "Clickable" Polylactides via Hydrolysis of Cyanohydrin Derivatives
Zhang, Quanxuan; et al, Journal of Organic Chemistry, 2014, 79(20), 9546-9555

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Ethanol, 2,2′-[oxybis(2,1-ethanediyloxy)]bis-, monosodium salt
2.1 -
Referenz
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, 0 °C
1.2 Reagents: Water
1.3 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  0 °C → 25 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C
2.3 Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3; overnight, 25 °C
2.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
Development of a Scalable Process for α-Amino-ω-methoxyl-dodecaethylene Glycol
Xia, Guiquan; et al, Organic Process Research & Development, 2015, 19(11), 1769-1773

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.3 Catalysts: Amberlyst 15 Solvents: Water ;  12 h, rt
Referenz
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referenz
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

Herstellungsverfahren 20

Reaktionsbedingungen
Referenz
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride ,  Sodium iodide ,  2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 0 °C; 0 °C → rt; 24 h, rt
3.1 Reagents: 2,2′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyloxy)]bis[tetrahydro-2H-pyran] Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  36 h, rt
Referenz
A practical and scalable process to selectively monofunctionalize water-soluble α,ω-diols
Zhang, Quanxuan; et al, Tetrahedron Letters, 2014, 55(22), 3384-3386

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ;  rt; 12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, reflux; cooled
1.3 Reagents: Methanol
Referenz
Dynamic Properties of Self-Assembled Monolayers of Mercapto Oligo(ethylene oxide) Methyl Ether on an Oscillating Solid-Liquid Interface
Yoshimoto, Minoru; et al, Journal of Physical Chemistry C, 2014, 118(29), 16067-16073

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; rt → 67 °C
1.2 Solvents: Tetrahydrofuran ;  66 - 67 °C; 3 h, 66 - 67 °C; 67 °C → rt
1.3 Reagents: Methanol
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis of Poly(ethylene oxide) Approaching Monodispersity
Maranski, Krzysztof; et al, Angewandte Chemie, 2014, 53(25), 6411-6413

Herstellungsverfahren 25

Reaktionsbedingungen
Referenz
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; 3 h, 100 °C; 100 °C → rt
1.3 Solvents: Methanol ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
DNA-Molecular-Motor-Controlled Dendron Association
Sun, Yawei; et al, Langmuir, 2010, 26(15), 12496-12499

Herstellungsverfahren 27

Reaktionsbedingungen
Referenz
Azethoxyl nitroxide spin-labeled crown ethers and cryptands with the N-O• group positioned near the cavity
Keana, John F. W.; et al, Journal of Organic Chemistry, 1983, 48(16), 2647-54

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Sodium hydride
2.1 -
Referenz
Solid Phase Stepwise Synthesis of Polyethylene Glycols
Khanal, Ashok ; et al, Chemistry - A European Journal, 2017, 23(60), 15133-15142

BnO-PEG4-OH Raw materials

BnO-PEG4-OH Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:86259-87-2)BnO-PEG4-OH
A863259
Reinheit:99%
Menge:500g
Preis ($):499.0